Menthyl acetate

Vue d'ensemble

Description

Menthyl acetate is a natural monoterpene ester that contributes to the characteristic smell and flavor of peppermint. . This compound is known for its minty, rose-like aroma and is widely used in various applications, including flavoring, fragrance, and medicinal products.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Menthyl acetate can be synthesized through the esterification of menthol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of menthol to this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by the direct esterification of menthol with acetic anhydride. This method is preferred due to its higher efficiency and yield. The reaction is conducted in the presence of a catalyst, such as p-toluenesulfonic acid, and the product is purified through distillation .

Analyse Des Réactions Chimiques

Types of Reactions: Menthyl acetate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Hydrolysis: this compound can be hydrolyzed back to menthol and acetic acid in the presence of a strong acid or base.

Oxidation: Oxidation of this compound can lead to the formation of menthone and other oxidized derivatives.

Reduction: Reduction of this compound can yield menthol.

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrolysis: Menthol and acetic acid.

Oxidation: Menthone and other oxidized derivatives.

Reduction: Menthol.

Applications De Recherche Scientifique

Flavoring and Fragrance Industry

Menthyl acetate is widely used as a flavoring agent due to its pleasant minty and fruity aroma. It enhances the sensory profile of various products:

- Food and Beverages : Commonly incorporated into mint-flavored products, candies, and beverages.

- Cosmetics and Personal Care : Utilized in perfumes, lotions, and creams to impart a refreshing scent.

Table 1: Applications in Flavoring and Fragrance

| Application Type | Specific Uses |

|---|---|

| Food | Mint-flavored candies, beverages |

| Fragrance | Perfumes, lotions |

| Personal Care Products | Creams, shampoos |

Pharmaceutical Applications

This compound has been studied for its potential medicinal properties. Research indicates its efficacy in various health-related applications:

- Antimicrobial Activity : Exhibits antimicrobial properties against certain pathogens.

- Analgesic Effects : Demonstrated ambulation-promoting effects in animal models, suggesting potential use in pain management .

Case Study: Antimicrobial Properties

A study highlighted the effectiveness of this compound against specific bacteria strains, showcasing its potential as a natural preservative in pharmaceutical formulations .

Industrial Applications

The compound's solvent properties are leveraged in several industrial applications:

- Coatings and Adhesives : this compound serves as a solvent in paints and coatings due to its low toxicity and rapid evaporation rates.

- Cleaning Products : Used in formulations for automotive and industrial cleaners due to its miscibility with other solvents .

Table 2: Industrial Applications

| Industry | Specific Uses |

|---|---|

| Coatings | Paints, varnishes |

| Adhesives | Solvent-based adhesives |

| Cleaning Products | Automotive cleaners, industrial wipes |

Agricultural Applications

This compound has shown promise in agricultural uses:

- Pest Repellent : Studies indicate its effectiveness as a fumigant and repellent against certain insect pests .

- Plant Growth Promotion : Research suggests that this compound may enhance plant growth and resilience under stress conditions.

Case Study: Pest Control Efficacy

In trials conducted on crops, this compound demonstrated significant repellent activity against pests such as aphids and whiteflies, indicating its potential as an eco-friendly pest management solution .

Safety and Environmental Considerations

This compound is considered safe for use in food products within regulated limits. Its low toxicity profile makes it an attractive alternative to more hazardous solvents commonly used in industrial applications . Regulatory bodies have recognized its environmental benefits due to its rapid biodegradation.

Mécanisme D'action

Menthyl acetate is often compared with other similar compounds, such as menthol, menthone, and menthyl salicylate.

Comparaison Avec Des Composés Similaires

- Menthol

- Menthone

- Menthyl salicylate

- Neomenthol

- Isomenthol

Menthyl acetate stands out due to its unique combination of a minty, rose-like aroma and its versatility in various applications, from flavoring and fragrance to medicinal uses.

Activité Biologique

Menthyl acetate, a compound derived from menthol, is notable for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, including its antimicrobial, antifungal, and potential therapeutic properties.

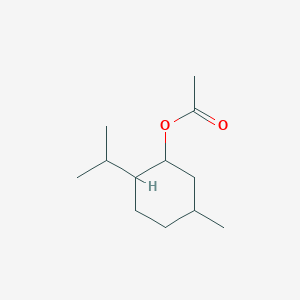

This compound (CAS # 89-48-5) is an ester formed from menthol and acetic acid. It has a pleasant minty aroma and is commonly used in food flavoring and fragrance formulations. The compound's structure can be represented as follows:

Antimicrobial Activity

1. Antifungal Properties

This compound exhibits significant antifungal activity. A study analyzing the essential oil of Mentha piperita (peppermint), which contains 15.1% this compound, demonstrated strong antifungal effects against various fungi, including Candida albicans and Aspergillus species. The minimum inhibitory concentration (MIC) for these fungi ranged from 0.12 to 8 µL/mL, indicating potent antifungal capabilities .

2. Bactericidal Effects

Research on the essential oils of Mentha spicata and Mentha piperita showed that this compound contributed to their antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The essential oils demonstrated significant inhibition of bacterial growth, suggesting that this compound may play a crucial role in enhancing the antimicrobial efficacy of these oils .

Toxicological Studies

1. Genotoxicity and Mutagenicity

A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) found that this compound did not exhibit genotoxicity or mutagenicity in various assays. In vitro studies using human hepatocytes indicated that this compound did not induce mutations or chromosomal damage at tested concentrations . This suggests a favorable safety profile for the compound regarding genetic integrity.

2. Acute Toxicity

A retrospective study on methyl acetate exposure reported minimal adverse effects following ingestion, primarily in young children. Symptoms were mostly mild, with no major health concerns or fatalities reported . This indicates that while caution is warranted with chemical exposure, this compound's acute toxicity appears low.

Case Studies

1. Clinical Applications

In a clinical trial assessing the efficacy of peppermint oil (which contains this compound) in preventing chemotherapy-induced nausea and vomiting (CINV), patients receiving peppermint oil reported fewer emetic events compared to controls. This suggests potential therapeutic applications for this compound in managing nausea related to chemotherapy .

2. Veterinary Medicine

A study investigating the effects of Mentha piperita extract on rainbow trout indicated that dietary supplementation improved immune responses and hematological parameters in fish. This highlights the potential use of this compound in veterinary applications, particularly in enhancing fish health and immunity .

Summary of Research Findings

Propriétés

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXUANMFYXWVNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859153 | |

| Record name | cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with an odor like menthol; [Hawley], colourless to pale yellowish liquid with a mild, minty odour | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5945 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Menthyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

227 °C | |

| Record name | MENTHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/824 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

soluble in alcohol, propylene glycol, most fixed oils; slightly soluble in water, glycerol, 1 ml in 6 ml 70% alcohol; 1 ml in 1 ml 80% alcohol (in ethanol) | |

| Record name | Menthyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

dl-, (-)- 0.919-0.924 | |

| Record name | Menthyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.05 [mmHg] | |

| Record name | Menthyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5945 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16409-45-3, 2230-87-7, 2552-91-2, 89-48-5, 20777-36-0, 2623-23-6, 29066-34-0 | |

| Record name | Menthyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16409-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neomenthyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002230877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menthyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016409453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neomenthyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | d-Neomenthyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2R,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-neomenthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Neomenthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/824 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Menthyl Acetate?

A1: this compound has a molecular formula of C12H22O2 and a molecular weight of 198.30 g/mol.

Q2: Are there spectroscopic techniques to identify this compound?

A2: Yes, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is frequently employed to identify and quantify this compound in various matrices, such as essential oils and plant extracts [, , , , , , , , , ].

Q3: How is this compound synthesized?

A3: this compound can be synthesized via esterification of Menthol with acetic acid or its derivatives, often catalyzed by lipases. [, , , , , , ]

Q4: What factors affect the enzymatic synthesis of this compound?

A4: Several factors influence the enzymatic synthesis of this compound, including:

- Lipase source: Different lipases exhibit varying activity and selectivity. Candida rugosa lipase is commonly used [, , ].

- Solvent: Reaction medium significantly impacts lipase activity, with non-polar solvents like n-hexane generally preferred [, , ].

- Substrate molar ratio: The ratio of menthol to acetic acid influences the yield and reaction equilibrium [].

- Temperature: Optimal temperature varies with lipase source but typically falls between 30-40°C [, ].

- Immobilization: Immobilizing lipases on supports like corn starch film can enhance stability and enable reuse [].

Q5: Can solid superacids catalyze the synthesis of this compound?

A5: Yes, solid superacids, such as SO42-/Fe2O3-TiO2-Nd2O3, have demonstrated catalytic activity in this compound synthesis from acetic acid and menthol, offering advantages like reusability and reduced corrosion [, ].

Q6: How stable is this compound under different conditions?

A6: this compound exhibits variable stability depending on the environment:

- Hydrothermal stability: It shows limited hydrothermal stability, with potential conversion to menthol and subsequent degradation at higher temperatures under subcritical water conditions [].

- Microencapsulation: Encapsulation within Hydroxypropyl-β-cyclodextrin (HP-β-CD) significantly enhances the stability and reduces the volatility of this compound, making it suitable for various applications [].

Q7: Does this compound possess any insecticidal or repellent properties?

A7: Yes, studies indicate that this compound:

- Exhibits fumigant insecticidal activity against Rhodnius prolixus nymphs and Musca domestica adults, though less potent than conventional insecticides [, ].

- Demonstrates repellent effects against various insects, including Blattella germanica, Rhodnius prolixus, and Bemisia tabaci [, , ].

- Shows a decrease in repellent activity upon continuous exposure, suggesting potential habituation in insects [].

Q8: Are there any other biological activities associated with this compound?

A8: While this compound itself might not exhibit direct antimicrobial activity, peppermint flavorings containing it, along with other components like menthol and menthone, have shown antibacterial effects against Escherichia coli and Staphylococcus aureus [].

Q9: How does this compound metabolism occur in peppermint plants?

A9: Research on Mentha piperita suggests:

- This compound is formed from menthol by an acetyltransferase enzyme [].

- Compartmentalization plays a crucial role in menthol metabolism, with specific dehydrogenases and transferases likely localized to different compartments within the plant cell [, ].

- The ratio of menthol to this compound in peppermint oil can vary depending on the cultivar, harvest time, and environmental factors [, , ].

Q10: Can plant growth regulators influence this compound production in peppermint?

A10: Yes, studies have shown that applying plant growth regulators, particularly salicylic acid, can enhance the content and yield of this compound in Mentha piperita oil [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.